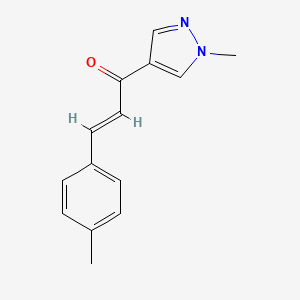
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methyl group on the pyrazole ring and a p-tolyl group attached to a propenone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with p-tolylacetone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or propenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyrazoles or propenones.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(1-Methyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Contains a 4-chlorophenyl group instead of a p-tolyl group.
Uniqueness
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one is unique due to the presence of both the methyl group on the pyrazole ring and the p-tolyl group on the propenone moiety. These structural features may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(E)-3-(4-methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-3-5-12(6-4-11)7-8-14(17)13-9-15-16(2)10-13/h3-10H,1-2H3/b8-7+ |
InChI-Schlüssel |
NCAJQAVDBHWBDR-BQYQJAHWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CN(N=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CN(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


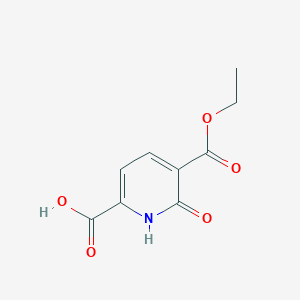
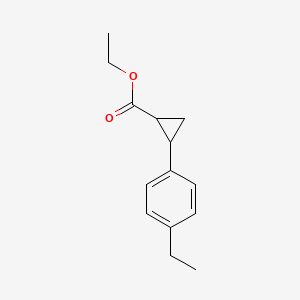
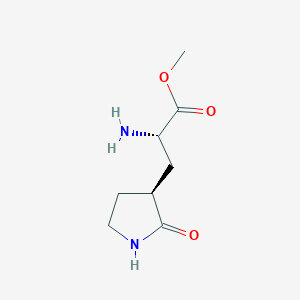
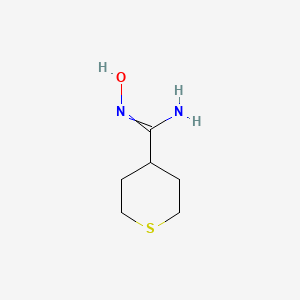

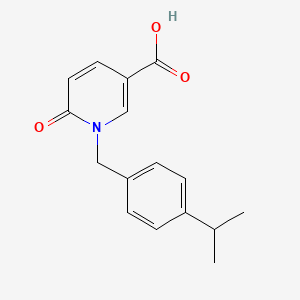
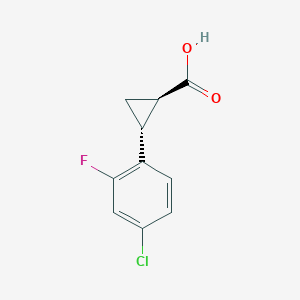

![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)
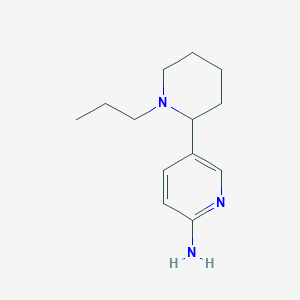


![Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11817806.png)

